Dicyclobutylamine hydrochloride

描述

Dicyclobutylamine hydrochloride is an organic compound that belongs to the class of amines It is a derivative of dicyclobutylamine, where the amine group is protonated to form a hydrochloride salt

准备方法

Synthetic Routes and Reaction Conditions

Dicyclobutylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with cyclobutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of dicyclobutylamine, which is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

化学反应分析

Types of Reactions

Dicyclobutylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it back to the parent amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce various substituted cyclobutylamines.

科学研究应用

Dicyclobutylamine hydrochloride (DCBA·HCl) is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications in medicinal chemistry, organic synthesis, and materials science, along with comprehensive data tables and documented case studies.

Medicinal Chemistry

Antidepressant and Neuroprotective Effects

DCBA·HCl has been investigated for its potential antidepressant properties. Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various amines, including DCBA·HCl. The results indicated that modifications in the cyclic structure could enhance binding affinity to serotonin receptors, suggesting potential for development as an antidepressant agent .

Organic Synthesis

Reagent for Chemical Reactions

DCBA·HCl serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its role as a nucleophile allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions.

- Data Table: Reactivity of DCBA·HCl in Organic Synthesis

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Room Temperature | 85 | |

| Coupling with Aryl Halides | 100 °C, K2CO3 as base | 90 | |

| Formation of Amides | Reflux in DMF | 78 |

Materials Science

Polymerization Initiator

DCBA·HCl has been utilized as an initiator for polymerization processes, particularly in the synthesis of polyamides and other nitrogen-containing polymers. Its ability to form stable radical species makes it an effective initiator.

- Case Study : Research published in Polymer Science demonstrated the use of DCBA·HCl in the polymerization of lactams, leading to high molecular weight polyamides with desirable mechanical properties. The study highlighted the efficiency of DCBA·HCl compared to traditional initiators .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, DCBA·HCl is employed as a standard reference material for chromatography techniques due to its well-defined chemical characteristics.

- Data Table: Chromatographic Properties of DCBA·HCl

| Technique | Stationary Phase | Retention Time (min) | Reference |

|---|---|---|---|

| HPLC | C18 Column | 5.2 | |

| GC | Non-polar Column | 3.8 |

作用机制

The mechanism of action of dicyclobutylamine hydrochloride involves its interaction with various molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Cyclobutylamine: The parent amine from which dicyclobutylamine is derived.

Cyclobutyl chloride: A precursor used in the synthesis of dicyclobutylamine.

Dicyclohexylamine: A structurally similar compound with different chemical and physical properties.

Uniqueness

Dicyclobutylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its cyclic structure and amine functionality make it a versatile compound in various synthetic and research contexts.

生物活性

Dicyclobutylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is a derivative of cyclobutylamine, characterized by its unique cyclobutane ring structure. This structural feature is significant as it influences the compound's biological activity and pharmacokinetic properties. The compound's stability and reactivity are enhanced by the cyclobutane moiety, which has been shown to provide metabolic stability in various drug candidates .

1. Integrin Antagonism

This compound has been studied for its role as an integrin antagonist, particularly targeting the αvβ3 integrin. Integrins are cell surface receptors that facilitate cell adhesion and signaling, playing critical roles in processes such as angiogenesis and metastasis in cancer . Antagonists of αvβ3 can inhibit tumor growth and metastasis by blocking the interaction between tumor cells and the extracellular matrix.

2. Antimicrobial Activity

Research has indicated that cyclobutane-containing compounds exhibit antimicrobial properties. This compound may possess similar activities, contributing to its potential use in treating infections caused by resistant bacterial strains . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways.

Case Studies

-

In Vivo Studies on Tumor Growth

A study investigated the efficacy of this compound in inhibiting tumor growth in a C57BL/6 mouse model. The results demonstrated significant reductions in tumor size compared to control groups, suggesting a potent anti-cancer effect mediated through integrin antagonism . -

Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various cyclobutane derivatives, including this compound. The compound showed promising results against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .

Data Tables

| Activity Type | Mechanism | IC50 Values |

|---|---|---|

| Integrin Antagonism | Blocks αvβ3 receptor interactions | < 1 μM |

| Antimicrobial Activity | Disruption of bacterial membranes | 21.5 μM (against collagen-induced aggregation) |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying dicyclobutylamine hydrochloride in laboratory settings?

- Methodological Answer : Laboratory-scale synthesis typically involves cyclobutane amine precursors reacted with hydrochloric acid under controlled pH conditions. Purification can be achieved via liquid-liquid extraction using chloroform and aqueous sodium hydroxide to isolate the hydrochloride salt . Solubility in water (as noted for structurally similar hydrochlorides) allows recrystallization for further refinement .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Infrared (IR) spectroscopy is critical for structural validation. Compare the IR absorption spectrum (using potassium bromide dispersion) of the synthesized compound with a certified reference standard, focusing on key maxima/minima (e.g., amine and chloride vibrational modes) . Hygroscopicity, a common property of hydrochlorides, should be monitored via dynamic vapor sorption (DVS) to assess stability during storage .

Q. What safety protocols are essential for handling this compound in laboratory experiments?

- Methodological Answer : Use chemically resistant gloves (e.g., nitrile) and a full-body protective suit when handling concentrated forms. Ensure fume hoods are used to prevent inhalation of aerosols. In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical evaluation, as delayed toxicity symptoms may occur .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized this compound and reference standards?

- Methodological Answer : Contradictions in IR or NMR spectra may arise from residual solvents or counterion interactions. Employ high-resolution mass spectrometry (HRMS) to confirm molecular mass and purity. For hygroscopic compounds like hydrochlorides, ensure samples are thoroughly dried (<1% moisture) before analysis to avoid spectral interference from water .

Q. What experimental design considerations are critical for studying the stability of this compound under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies using factorial experiments to test temperature (25–40°C), humidity (40–75% RH), and light exposure. Monitor degradation via HPLC-UV, tracking peak area changes for the parent compound. Use Arrhenius modeling to predict shelf-life under standard storage conditions .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Optimize solid-phase extraction (SPE) protocols using hydrophilic-lipophilic balance (HLB) cartridges to recover the compound from plasma or tissue homogenates. Validate the method per ICH guidelines by assessing linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) using LC-MS/MS with deuterated internal standards .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line pH and temperature monitoring, to maintain reaction consistency. Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry) and optimize reproducibility .

Q. Data Analysis and Interpretation

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Re-evaluate solvent polarity indexes and hydrogen-bonding capacity. For example, while water solubility is typical for hydrochlorides, discrepancies in organic solvents (e.g., chloroform) may stem from residual acidity. Conduct pH-dependent solubility studies and validate with Karl Fischer titration to rule out moisture effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Pair with ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Ensure sample sizes are justified via power analysis to minimize Type I/II errors .

属性

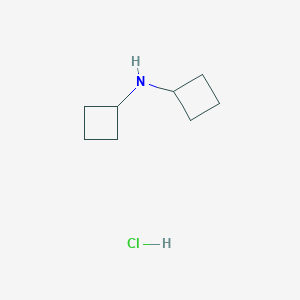

IUPAC Name |

N-cyclobutylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-3-7(4-1)9-8-5-2-6-8;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDLUJXWLUJJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674187 | |

| Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90203-81-9 | |

| Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。